2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester featuring a pinacol-protected boronate group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) attached to a phenyl ring substituted with a 2,2-dimethyl-1,3-dioxolane methoxy moiety. This structural complexity confers unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a synthetic intermediate in pharmaceuticals and materials science. The dioxolane group enhances solubility in polar solvents and may act as a protecting group for diols under acidic conditions .
Properties
IUPAC Name |
2-[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-16(2)17(3,4)24-19(23-16)13-7-9-14(10-8-13)20-11-15-12-21-18(5,6)22-15/h7-10,15H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXQTNVHBSLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 280.321 g/mol
- CAS Number : 110458-42-9
The compound features a dioxolane moiety and a boron-containing structure, which may contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The phenyl group may interact with various receptors, influencing signaling pathways that regulate cell function.
Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar dioxaborolane compounds. The results indicated significant free radical scavenging activity, suggesting that the compound could protect cells from oxidative damage .
Study 2: Enzyme Inhibition
Research conducted on related compounds showed that they effectively inhibited enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The inhibition was attributed to the structural characteristics of dioxaborolanes .
Research Findings
Recent investigations into the biological effects of dioxolanes have revealed:
- Cytotoxicity : Some studies have demonstrated that dioxolane derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens, suggesting that this compound might also possess such activity .
Comparative Biological Activity of Dioxolane Derivatives
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Target Compound | High | High | High |
Summary of Biological Studies
Scientific Research Applications
The compound 2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound with significant potential in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 334.2 g/mol. Its structural features include a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis. The presence of the dioxolan moiety contributes to its solubility and interaction with biological systems.
Organic Synthesis
Reagent in Cross-Coupling Reactions
- The compound can be utilized as a reagent in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Common Cross-Coupling Reactions Involving Dioxaborolanes
| Reaction Type | Typical Products | Reference |
|---|---|---|
| Suzuki Coupling | Biaryl compounds | |
| Negishi Coupling | Vinyl or aryl boron compounds | |
| Stille Coupling | Aryl-stannane derivatives |
Medicinal Chemistry
Potential Anticancer Agents
- Research indicates that derivatives of boron compounds exhibit anticancer properties. The unique structure of this compound may enhance the bioavailability of active pharmaceutical ingredients.
Case Study: Anticancer Activity
- A study demonstrated that similar dioxaborolanes inhibited tumor cell proliferation in vitro. The mechanism involved the disruption of cellular signaling pathways associated with cancer progression .
Material Science
Applications in Polymer Chemistry
- The compound can serve as a building block for the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance. These materials are valuable in coatings and advanced composite materials.
Table 2: Properties of Polymers Derived from Dioxaborolanes
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | >300°C | Coatings |
| Chemical Resistance | High | Aerospace composites |
| Mechanical Strength | Moderate to High | Structural materials |
Agricultural Chemistry
Role as a Plant Growth Regulator
- Compounds like this compound have been investigated for their potential to enhance plant growth and resistance to pests.
Case Study: Efficacy on Crop Yields
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s dioxolane methoxy group is moderately electron-donating, enhancing stability and directing electrophilic substitution. In contrast, halogenated derivatives (e.g., bromo, iodo, trichloro) are electron-withdrawing, accelerating oxidative deboronation but offering versatility in cross-couplings .
Stability and Reactivity
- Hydrolytic Stability : Pinacol boronate esters are generally stable, but electron-withdrawing groups (e.g., trichloro in ) reduce stability in aqueous environments. The target compound’s dioxolane may offer additional protection against hydrolysis .
- Thermal Stability : Methoxy-substituted analogs (e.g., ) exhibit melting points ~125–126°C, suggesting moderate thermal stability. Halogenated derivatives (e.g., bromo, iodo) are typically oils or low-melting solids, limiting their use in high-temperature reactions .
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| Aryl halide (4-(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)phenyl halide) | Substrate for borylation | Prepared via etherification of 4-hydroxyphenyl derivatives with 2,2-dimethyl-1,3-dioxolane-4-methanol |
| Bis(pinacolato)diboron or tetramethyl-1,3,2-dioxaborolane | Boron source for borylation | Commercially available |
| Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) | Catalyst for C–B bond formation | Commonly used palladium complexes |
| Base (e.g., potassium acetate, sodium carbonate) | Facilitates transmetalation | Potassium acetate often preferred |
| Solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixtures) | Reaction medium | Degassed solvents to prevent catalyst poisoning |
Reaction Conditions
- Temperature: Typically 80 °C
- Atmosphere: Inert (nitrogen or argon)
- Time: 4.5 to 12 hours depending on scale and substrate
- Degassing: Reaction mixtures are degassed by nitrogen purging or sonication to remove oxygen
Typical Procedure
- In a dry reaction vessel, combine the aryl halide bearing the dioxolane methoxy substituent, bis(pinacolato)diboron (or tetramethyl-1,3,2-dioxaborolane), potassium acetate or sodium carbonate, and the palladium catalyst.
- Add degassed solvent (e.g., 1,4-dioxane or toluene/ethanol/water mixture).
- Purge the reaction mixture with nitrogen or argon to ensure an inert atmosphere.
- Heat the mixture to 80 °C and stir for 4.5 to 12 hours.
- After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate or water.
- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the pure boronic ester.
Representative Data and Yields
Research Findings and Optimization
- The use of potassium acetate as a base and Pd(dppf)Cl2 or Pd(PPh3)4 as catalysts in 1,4-dioxane or mixed solvents at 80 °C provides efficient borylation of aryl halides with good yields.
- Degassing and maintaining an inert atmosphere are critical to prevent catalyst degradation and side reactions.
- The 2,2-dimethyl-1,3-dioxolane protecting group on the methoxy substituent is stable under these reaction conditions, allowing selective borylation without deprotection.
- The reaction is compatible with various functional groups, enabling further synthetic elaboration of the boronic ester product.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Aryl halide preparation | Etherification of 4-hydroxyphenyl derivative with 2,2-dimethyl-1,3-dioxolane-4-methanol | Standard etherification methods |
| Borylation | Pd-catalyzed coupling of aryl halide with bis(pinacolato)diboron or tetramethyl-1,3,2-dioxaborolane | Pd catalyst, base (KOAc or Na2CO3), 80 °C, inert atmosphere, 4.5-12 h |
| Workup and purification | Extraction with EtOAc, washing, drying, chromatography | Silica gel column chromatography |
| Characterization | NMR, LC-MS, IR | Confirm structure and purity |
Q & A
Q. What are the recommended methods for synthesizing this dioxaborolane compound?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A two-step procedure involves:
- Step 1: Reacting 4-bromo-2-ethylphenol with sodium carbonate in N,N-dimethylformamide (DMF) at 80°C.
- Step 2: Acidic workup using citric acid to isolate the product. Yields depend on stoichiometric ratios and reaction time optimization . Purification often employs column chromatography with argon-protected storage to prevent boronate ester hydrolysis .
Q. How should this compound be characterized to confirm its structural integrity?
Use a combination of:
- NMR Spectroscopy: Analyze and NMR for characteristic peaks (e.g., dioxaborolane B-O signals at ~1.3 ppm for methyl groups).
- Mass Spectrometry: Confirm molecular weight (e.g., Molecular Formula: CHBO; MW: 262.11 g/mol) via high-resolution MS .
- HPLC: Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the critical solubility and storage considerations?
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DMF or THF. Store under inert argon atmosphere at –20°C to prevent oxidative degradation of the boronate ester .
Advanced Research Questions
Q. How does steric hindrance from the dioxolan-4-ylmethoxy group influence Suzuki-Miyaura coupling efficiency?
The bulky 2,2-dimethyl-[1,3]dioxolane substituent reduces coupling yields with aryl halides due to restricted access to the palladium catalyst’s active site. Mitigation strategies include:
Q. How can contradictory data on hydrolytic stability be resolved?
Discrepancies arise from varying pH conditions:
Q. What methodologies optimize regioselective functionalization of the phenyl ring?
Directed ortho-metalation (DoM) using TMPMgCl·LiCl followed by electrophilic quenching (e.g., I) achieves selective substitution.
Q. How does this compound perform in photoinduced cross-coupling reactions?
Under blue LED irradiation (450 nm), the boronate ester participates in metal-free couplings with aryl diazonium salts via single-electron transfer (SET) mechanisms.
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
